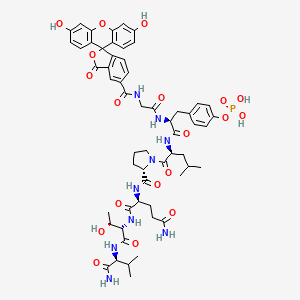
5-FAM-GpYLPQTV-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-FAM-GpYLPQTV-NH2 is a fluorescently labeled peptide consisting of seven amino acids. It exhibits inhibitory activity against signal transducer and activator of transcription 3 (STAT3). This compound is primarily used in cancer research due to its ability to inhibit STAT3, a protein involved in various signaling pathways that promote tumor progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-GpYLPQTV-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, forming peptide bonds. The fluorescent label, 5-carboxyfluorescein (5-FAM), is attached to the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-FAM-GpYLPQTV-NH2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The peptide can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or dithiothreitol are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfonates .
科学的研究の応用
5-FAM-GpYLPQTV-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in fluorescence polarization assays to study protein-peptide interactions.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular signaling pathways.
Medicine: Utilized in cancer research to explore the therapeutic potential of STAT3 inhibitors.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting STAT3
作用機序
The mechanism of action of 5-FAM-GpYLPQTV-NH2 involves the inhibition of STAT3 activity. The peptide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced expression of downstream genes involved in cell proliferation, survival, and angiogenesis .
類似化合物との比較
Similar Compounds
5-FAM-GpYLPQTV-NH2 TFA: A trifluoroacetic acid salt form of the peptide with similar inhibitory activity against STAT3.
Uniqueness
This compound is unique due to its fluorescent labeling, which allows for easy detection and quantification in various assays. Its specific inhibition of STAT3 makes it a valuable tool in cancer research, distinguishing it from other peptides and small-molecule inhibitors .
特性
分子式 |
C57H68N9O19P |
|---|---|
分子量 |
1214.2 g/mol |
IUPAC名 |
[4-[(2S)-3-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C57H68N9O19P/c1-27(2)21-41(55(78)66-20-6-7-42(66)53(76)62-39(18-19-45(58)70)51(74)65-48(29(5)67)54(77)64-47(28(3)4)49(59)72)63-52(75)40(22-30-8-13-34(14-9-30)85-86(80,81)82)61-46(71)26-60-50(73)31-10-15-36-35(23-31)56(79)84-57(36)37-16-11-32(68)24-43(37)83-44-25-33(69)12-17-38(44)57/h8-17,23-25,27-29,39-42,47-48,67-69H,6-7,18-22,26H2,1-5H3,(H2,58,70)(H2,59,72)(H,60,73)(H,61,71)(H,62,76)(H,63,75)(H,64,77)(H,65,74)(H2,80,81,82)/t29-,39+,40+,41+,42+,47+,48+/m1/s1 |
InChIキー |
NCHYUBBWFHDOTJ-LOWQJOHXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)O |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
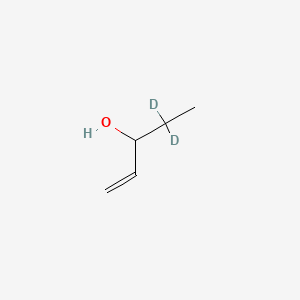
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
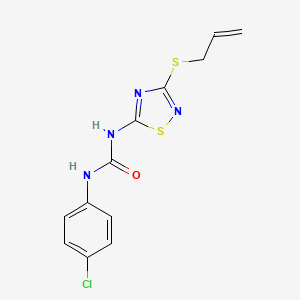
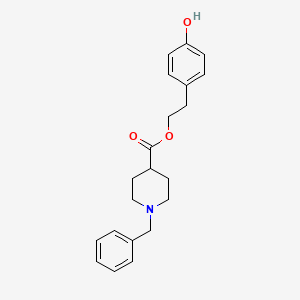
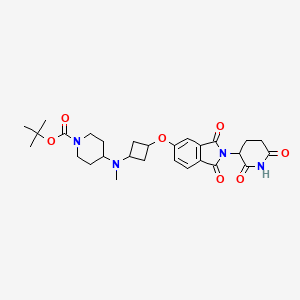
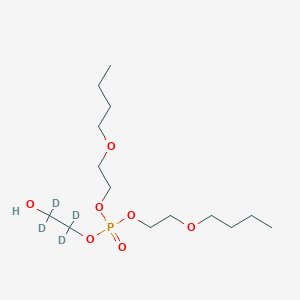

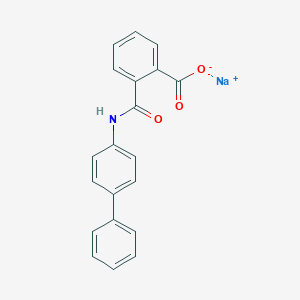
![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
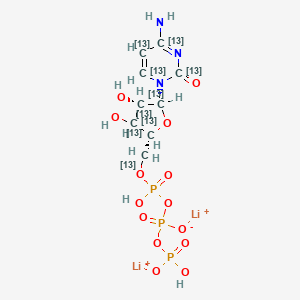

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

